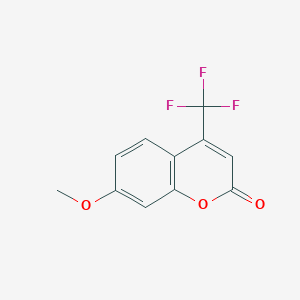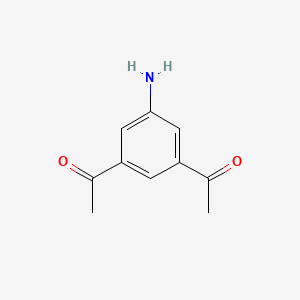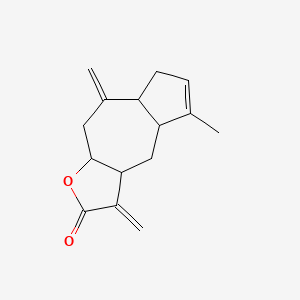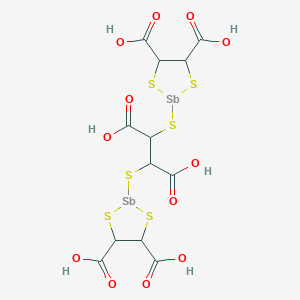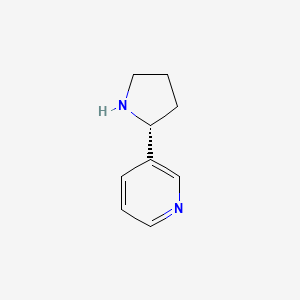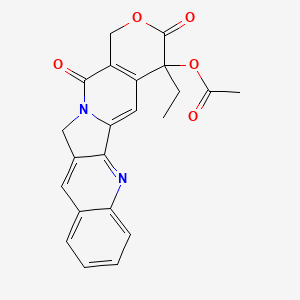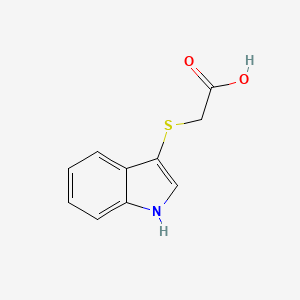
(1H-Indol-3-ylsulfanyl)-acetic acid
概要
説明
Synthesis Analysis
The synthesis of (1H-Indol-3-ylsulfanyl)-acetic acid derivatives involves the reaction of (2-hydroxyethyl)amines with indol-3-ylsulfanylacetic acid or 1-benzylindol-3-ylsulfanylacetic acid. These compounds were characterized using IR, NMR, and elemental analysis techniques, showcasing their immunoactive properties (Mirskova et al., 2014).
Molecular Structure Analysis
The molecular structure of these compounds, including (1H-Indol-3-ylsulfanyl)-acetic acid derivatives, has been elucidated through X-ray diffraction analysis. For instance, the crystal and molecular structure of tris-(2-hydroxyethyl)ammonium indol-3-ylsulfanylacetate was investigated, providing insights into its immunoactive properties and structural characteristics (Mirskova et al., 2014).
Chemical Reactions and Properties
(1H-Indol-3-ylsulfanyl)-acetic acid derivatives exhibit interesting chemical reactions and properties, including the formation of immunoactive ionic liquids and their potential as immunosuppressive agents. The synthesis and characterization of these derivatives highlight their significance in medicinal chemistry and their potential applications in immunotherapy (Adamovich & Mirskova, 2018).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, can be inferred from their synthesis and molecular structure analyses. For example, the crystal structure of o-tolyloxy acetic acid (1H-indol-3-yl-methylene)-hydrazide provides valuable information about its physical characteristics and stability (Mamatha et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with biological systems, are crucial for understanding the potential applications of (1H-Indol-3-ylsulfanyl)-acetic acid derivatives. Studies on their synthesis, immunoactive properties, and structural analysis contribute to a comprehensive understanding of these compounds (Mirskova et al., 2014).
科学的研究の応用
Synthesis and Immunoactivity 1H-Indol-3-ylsulfanyl-acetic acid derivatives have been synthesized and studied for their immunoactive properties. For instance, Adamovich and Mirskova (2018) synthesized tris(2-hydroxyethyl) ammonium 1-R-indol-3-ylsulfanyl(sulfonyl)acetates, demonstrating effective immunosuppressive effects in mice splenocyte proliferation in vitro (Adamovich & Mirskova, 2018).
Heterocyclic Compound Synthesis A study by Boraei et al. (2020) explored the synthesis of nitrogen and sulfur heterocyclic systems by linking indole with other rings, such as 1,2,4-triazole and pyridazine. This resulted in the creation of indolo-triazolo-pyridazinethiones with potential for further research applications (Boraei, Sarhan, Yousuf, & Barakat, 2020).
Antibacterial and Enzyme Inhibition Potential Research by Rubab et al. (2017) on 2-(1H-Indol-3-yl)acetohydrazides revealed their potential as antibacterial agents and enzyme inhibitors. This study highlights the therapeutic potential of these compounds against inflammatory ailments (Rubab et al., 2017).
Ionic Liquids for Immunodepression A study by Mirskova et al. (2014) synthesized (2-hydroxyethyl)ammonium 1-R-indol-3-ylsulfanyl-acetates as immunoactive ionic liquids. Their crystal structure was analyzed, highlighting their potential in immunodepression (Mirskova, Adamovich, Mirskov, Kolesnikova, & Schilde, 2014).
Liquid-Chromatographic Analysis Martínez et al. (1983) developed a liquid-chromatographic method for determining indole-3-acetic acid in human plasma, demonstrating the application of 1H-Indol-3-ylsulfanyl-acetic acid in analytical chemistry (Martínez, Artigas, Suñol, Tusell, & Gelpí, 1983).
Biopolymeric Hydrogels for Medical Applications Chitra et al. (2017) synthesized indole-3-acetic acid/diol-based pH-sensitive biopolymeric hydrogels, which showed potential in medical applications like bandages and catheters due to their antifungal and antioxidant properties (Chitra, Franklin, Sudarsan, Sakthivel, & Guhanathan, 2017).
Quantitative Mass Spectral Analysis of Indole-3-acetic Acid Cohen et al. (1986) introduced a new internal standard for quantitative mass spectral analysis of indole-3-acetic acid in plants, illustrating its significance in plant physiology research (Cohen, Baldi, & Slovin, 1986).
Antioxidant Evaluation of Indole-3-acetic Acid Analogues Naik, Kumar, and Harini (2011) synthesized and evaluated indole-3-acetic acid analogues for their antioxidant activities, adding to the understanding of the compound's biological relevance (Naik, Kumar, & Harini, 2011).
将来の方向性
The future directions for research on “(1H-Indol-3-ylsulfanyl)-acetic acid” and related compounds could involve further exploration of their biological activities. For instance, a series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide showed promising antimicrobial activity . Further studies could explore these compounds’ potential as antimicrobial agents.
作用機序
Target of Action
Indole derivatives have been studied extensively for their interaction with a variety of enzymes and proteins . The presence of the indole scaffold in these compounds allows them to form hydrogen bonds with these biological targets, often resulting in the inhibition of their activity .
Mode of Action
It is known that indole derivatives can interact with their targets through hydrogen bonding . This interaction can inhibit the activity of the target enzymes or proteins, thereby affecting the biochemical pathways in which these targets are involved .
Biochemical Pathways
Indole derivatives have been shown to inhibit a variety of enzymes and proteins, suggesting that they may affect multiple biochemical pathways .
Result of Action
The inhibitory effects of indole derivatives on various enzymes and proteins suggest that they may have significant impacts at the molecular and cellular levels .
特性
IUPAC Name |
2-(1H-indol-3-ylsulfanyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c12-10(13)6-14-9-5-11-8-4-2-1-3-7(8)9/h1-5,11H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTHCDJJTYSGFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343586 | |
| Record name | (1H-Indol-3-ylsulfanyl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-Indol-3-ylsulfanyl)-acetic acid | |
CAS RN |
54466-88-5 | |
| Record name | (1H-Indol-3-ylsulfanyl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-phenyl-N-(3-propan-2-yloxypropyl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1212470.png)
